N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)cyclohex-3-enecarboxamide
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Overview
Description
N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)cyclohex-3-enecarboxamide is a relatively new compound that has garnered significant interest in the scientific community
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)cyclohex-3-enecarboxamide typically involves the condensation of thiophene derivatives with cyclohexene carboxamide. One common method includes the use of thioglycolic acid derivatives and α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives, which are then further reacted to form the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)cyclohex-3-enecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)cyclohex-3-enecarboxamide involves its interaction with various molecular targets and pathways. The thiophene rings can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The hydroxyl and carboxamide groups can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2,2-di(thiophen-2-yl)acetic acid: Similar in structure but lacks the cyclohexene ring and carboxamide group.
Thiophene derivatives: Various thiophene-based compounds with different functional groups and biological activities.
Uniqueness
N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)cyclohex-3-enecarboxamide is unique due to its combination of a cyclohexene ring, carboxamide group, and two thiophene rings
Properties
IUPAC Name |
N-(2-hydroxy-2,2-dithiophen-2-ylethyl)cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S2/c19-16(13-6-2-1-3-7-13)18-12-17(20,14-8-4-10-21-14)15-9-5-11-22-15/h1-2,4-5,8-11,13,20H,3,6-7,12H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQULKGIELTNQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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